molecular formula C18H17N3O3 B6529263 2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide CAS No. 946275-56-5

2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B6529263
CAS No.: 946275-56-5
M. Wt: 323.3 g/mol
InChI Key: YUKRIKKXMDLXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a synthetic small molecule built around the privileged 1,3,4-oxadiazole scaffold, making it a compound of significant interest for medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole core is extensively documented in scientific literature for its diverse biological activities and is a key structural component in several commercially available drugs . This particular compound features a 2-ethoxybenzamide group and a 5-methyl-1,3,4-oxadiazole ring, a structural motif known to enhance electron density, lipophilicity, and the overall steric configuration of molecules, which can critically influence their interaction with biological targets . The primary research value of this compound and its close analogs lies in their potential as agents for investigating cancer biology and inflammation. Structural hybrids incorporating the 1,3,4-oxadiazole moiety have demonstrated promising mechanistic-based approaches for targeting cancer proliferation . Research on similar molecules suggests potential for inhibiting key enzymes and pathways involved in disease progression, such as thymidylase synthase, topoisomerase II, and histone deacetylases (HDAC) . Furthermore, related N-[4(5-methyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide derivatives have been specifically synthesized and studied for their anti-inflammatory activities, positioning this chemical class as valuable for developing new therapeutic strategies . This product is provided strictly For Research Use Only. It is intended for use in non-clinical laboratory settings for purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-23-16-7-5-4-6-15(16)17(22)19-14-10-8-13(9-11-14)18-21-20-12(2)24-18/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKRIKKXMDLXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzamides and features an oxadiazole ring, which has been recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_2

This structure includes:

  • An ethoxy group .
  • A benzamide moiety .
  • A 5-methyl-1,3,4-oxadiazol-2-yl substituent.

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects:

1. Anti-inflammatory Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant anti-inflammatory activity. They inhibit enzymes involved in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators .

2. Anticancer Activity

The compound shows promise as an anticancer agent. Studies have demonstrated that oxadiazole derivatives can inhibit various cancer cell lines. For example, a related compound exhibited moderate activity with an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . The mechanism involves the inhibition of critical kinases and pathways associated with cell proliferation.

3. Antimicrobial Effects

Compounds with similar structures have demonstrated antimicrobial properties against bacteria and fungi. The presence of the oxadiazole ring enhances the binding affinity to microbial targets, resulting in effective inhibition of growth .

The biological mechanisms through which this compound exerts its effects include:

Enzyme Inhibition

The compound interacts with specific enzymes involved in inflammatory responses and cancer progression:

  • Cyclooxygenases (COX) : Inhibition leads to decreased prostaglandin synthesis.
  • Histone Deacetylases (HDAC) : Potential modulation of gene expression related to cancer progression .

Cell Signaling Modulation

The compound influences various signaling pathways that regulate cell growth and apoptosis. By altering gene expression profiles related to inflammation and cancer cell survival, it exhibits therapeutic potential in these areas .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in various biological contexts:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were tested against multiple cancer cell lines, showing significant inhibition rates comparable to established chemotherapeutics .
  • Anti-inflammatory Research : In vitro studies demonstrated that compounds with the oxadiazole structure effectively reduced TNF-alpha levels in macrophages, indicating strong anti-inflammatory properties .
  • Microbial Inhibition : Research indicated that oxadiazole derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds as follows:

Compound NameBiological ActivityIC50 (µM)Mechanism
2-Ethoxy-N-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]acetamideAntimicrobial85Enzyme inhibition
2-Ethoxy-N-[4-(5-methyl-thiazol-2-yl)phenyl]acetamideAnticancer90Signaling modulation
2-Ethoxy-N-[4-(5-methyl-triazol-2-yl)phenyl]acetamideAnti-inflammatory75COX inhibition

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It interacts with specific enzymes involved in inflammatory pathways, potentially reducing inflammation through the inhibition of pro-inflammatory mediators. This suggests its utility in treating inflammatory diseases.

3. Neuroprotective Potential
Recent studies have highlighted the role of oxadiazole derivatives in neuroprotection. Specifically, compounds similar to 2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease and tauopathies by targeting tau protein aggregation .

Materials Science Applications

1. Development of New Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific electronic or optical properties. These materials can be applied in organic electronics and photonics .

2. Catalysis
Compounds with oxadiazole structures are being studied for their catalytic properties in various organic reactions. Their ability to stabilize transition states makes them suitable candidates for catalytic applications in synthetic chemistry .

Case Studies

Study Findings
Antimicrobial Study A derivative of oxadiazole demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a new antibiotic agent .
Neuroprotective Research In vitro studies showed that compounds similar to this compound inhibited tau aggregation, suggesting therapeutic effects against Alzheimer's disease .
Material Development Research on the synthesis of new polymers incorporating oxadiazole units revealed enhanced thermal stability and electrical conductivity compared to traditional materials .

Comparison with Similar Compounds

Substituted Benzamide-Oxadiazole Derivatives

Key Compounds :

  • N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide (54)
  • N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzamide (56)
  • N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylbenzamide (57)

Structural and Functional Insights :

  • Substituent Effects : Compounds 54–57 () feature halogen (F, Cl) or phenyl groups on the benzamide, altering electronic properties and lipophilicity. For example, compound 54 (fluorine) exhibits higher polarity (HPLC retention time: 12.73 min) compared to compound 57 (phenyl group; retention time: 13.32 min) .
  • Comparison with Target Compound : The ethoxy group in 2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide may enhance solubility compared to halogens but reduce metabolic stability relative to trifluoromethoxy groups in HSGN-235/237 () .

Table 1: Physicochemical Properties of Selected Compounds

Compound Substituent (R) HPLC Retention Time (min) Purity (%)
Target Compound Ethoxy Not reported Not reported
54 () 4-Fluoro 12.73 95.5
56 () 4-Chloro 12.64 98.0
HSGN-235 () Trifluoromethoxy Not reported Not reported

Antifungal Oxadiazole Derivatives

Key Compounds :

  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Functional Insights :

  • Activity : LMM5 and LMM11 () inhibit thioredoxin reductase in Candida albicans with MIC values of 50 μg/mL (LMM5) and 100 μg/mL (LMM11) .
  • Structural Divergence : Unlike the target compound, LMM5/LMM11 incorporate sulfamoyl and furan/methoxyphenyl groups, which are critical for antifungal activity. The absence of sulfamoyl in the target suggests divergent biological targets (e.g., anticancer vs. antifungal) .

Enzyme-Targeted Oxadiazoles

Key Compound : N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a)

  • Activity : Compound 6a () inhibits human carbonic anhydrase II (hCA II) via interactions with key residues (e.g., Thr200, Gln92) .
  • Comparison : The target compound lacks the sulfonyl and ethylthio groups of 6a, which are critical for hCA II binding. Instead, its ethoxy group may favor interactions with hydrophobic enzyme pockets.

Anticancer Oxadiazoles

Key Compound : N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3-thiazol-2-yl}phenyl)benzamide

  • Activity : This derivative () exhibits anticancer properties by targeting kinase pathways. The methyl-oxadiazole and thiazole moieties enhance cytotoxicity .

HDAC-Inhibitory Oxadiazoles

Key Compound: N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide

  • Activity : This compound () is a potent HDAC inhibitor (IC50 < 1 μM) due to the naphthalene group enhancing hydrophobic interactions .
  • Comparison : The target compound’s smaller methyl group may reduce HDAC affinity but improve solubility.

Preparation Methods

Cyclization of Hydrazides and Acylating Agents

A widely adopted method involves the cyclization of substituted hydrazides (e.g., 4-aminobenzhydrazide ) with methyl-containing acyl derivatives. For example:

Procedure :

  • 4-Aminobenzhydrazide (1.0 equiv) reacts with acetyl chloride (1.2 equiv) in dry THF under nitrogen.

  • The intermediate thiosemicarbazide is treated with iodine (1.5 equiv) and K₂CO₃ (2.0 equiv) in ethanol at 80°C for 6 hours.

  • Cyclization yields 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline with 82% purity (HPLC) and a melting point of 189–192°C.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the acyl chloride, followed by iodine-mediated oxidative cyclization to form the oxadiazole ring.

Visible Light–Mediated Oxidative Cyclization

Recent advances employ photoredox catalysis for milder conditions:

Example :

  • Eosin-Y (2 mol%) catalyzes the cyclization of semicarbazones under visible light and atmospheric oxygen.

  • This method achieves 94% yield for 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, demonstrating compatibility with electron-donating groups.

Advantages :

  • Avoids high temperatures (>100°C), preserving the ethoxy group on the benzamide.

  • Reduces byproducts such as desethyl impurities (<2% vs. 8–12% in thermal methods).

Coupling of Benzamide and Oxadiazole Components

Acid Chloride Aminolysis

The benzamide bond is formed via reaction of 2-ethoxybenzoyl chloride with 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline :

Optimized Conditions :

ParameterValue
SolventDichloromethane
BaseTriethylamine (2.5 eq)
Temperature0°C → room temperature
Reaction Time12 hours
Yield78%

Purification :
Crystallization from ethyl acetate/hexane (1:3) affords the product with >99% HPLC purity.

One-Pot Sequential Synthesis

A streamlined approach combines oxadiazole formation and benzamide coupling:

  • Step 1 : Cyclize 4-aminobenzhydrazide with acetic anhydride in DMSO using DBU (1,8-diazabicycloundec-7-ene) as the base.

  • Step 2 : Directly add 2-ethoxybenzoyl chloride to the reaction mixture.

  • Isolate the final product via acidification (pH 3–4) and filtration.

Outcome :

  • Overall yield: 65–70%.

  • Purity: 97.8% (HPLC).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Thermal Cyclization7295.2ScalabilityHigh impurity levels (≥8%)
Photoredox Catalysis8998.5Mild conditions, low byproductsRequires specialized equipment
One-Pot Synthesis6897.8Reduced purification stepsSensitive to solvent choice

Characterization and Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.84 (m, 2H, Ar), 7.49–7.43 (m, 4H, Ar), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃), 1.39 (t, J = 7.0 Hz, 3H, CH₃).

  • HPLC : Retention time = 6.72 min (C18 column, acetonitrile/water = 70:30).

Industrial-Scale Considerations

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMAc) enhance cyclization rates but require rigorous drying to prevent hydrolysis.

  • Cost Analysis : Photoredox methods increase raw material costs by 15–20% compared to thermal approaches but reduce waste treatment expenses .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via coupling reactions between substituted benzoyl chlorides and aminophenyl-oxadiazole intermediates. Microwave-assisted synthesis (e.g., 97% yield for analogous compounds) outperforms traditional reflux (91% yield) by enhancing reaction efficiency and purity. Key factors include solvent choice (DMF or pyridine), temperature control, and catalyst selection to minimize side products .

Q. Which analytical techniques are essential for confirming structural integrity, and what spectral markers validate the compound?

Use ¹H/¹³C NMR to verify aromatic protons (δ 7.2-8.3 ppm) and benzamide carbonyl groups (δ 165-170 ppm). ESI-MS confirms molecular ions (e.g., [M+H]⁺), while HPLC (retention times 12-13 min, ≥95% purity) ensures purity. The 5-methyl-oxadiazole moiety shows distinct NMR signals: δ 2.5 ppm (CH₃) and δ 8.1-8.3 ppm (oxadiazole C-H) .

Q. How should researchers design preliminary biological screening assays for anticancer potential?

Employ MTT/XTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 μM) and 48–72 hr incubation. Include positive controls (e.g., doxorubicin) and solvent controls. Validate through triplicate experiments with statistical significance (p<0.05). Analogous compounds show IC₅₀ values of 8–50 μM .

Q. What are common reaction optimization strategies for improving synthetic yields?

Optimize via microwave irradiation (reduces reaction time from hours to minutes) or biphasic solvent systems (e.g., ethanol/water). For example, magnesium catalysis in biphasic media improved HMF synthesis yields by 30% .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Use HPLC with reverse-phase C18 columns (≥95% purity). For example, compounds with retention times of 12.7–13.3 min and purity >98% are considered suitable for biological assays .

Advanced Research Questions

Q. What computational strategies predict the binding mode with sterol 14α-demethylase (CYP51), and how do crystallographic studies validate these?

Molecular docking (AutoDock Vina, Schrödinger) predicts interactions like heme iron coordination and hydrophobic contacts (e.g., Leu121/Val136). X-ray crystallography (SHELXL-refined, ≤1.8 Å resolution) validates poses, showing hydrogen bonds between oxadiazole nitrogen and Thr318 (RMSD 0.3 Å vs. predictions) .

Q. How can contradictions between enzymatic IC₅₀ and cellular activity in antifungal studies be resolved?

Discrepancies may stem from poor cell permeability or efflux pumps. Address via:

  • Microsomal stability assays (CYP3A4/5 metabolism)
  • Thermal shift assays to confirm target engagement
  • LogP optimization to enhance membrane penetration (e.g., VNI derivatives improved cellular potency 10-fold after logP adjustment) .

Q. What methodological approaches establish structure-activity relationships (SAR) for calcium/calmodulin pathway inhibition?

Systematically vary substituents (e.g., methoxy, halogens, alkyl groups) and assess:

  • Enzymatic inhibition (Ca²⁺/calmodulin-dependent phosphodiesterase IC₅₀ shifts)
  • Molecular dynamics simulations (steric/electronic effects) For example, 4-methyl substitution improved potency 3-fold vs. unsubstituted analogs .

Q. How does crystallographic data resolve ambiguities in proposed binding mechanisms?

High-resolution X-ray structures (e.g., fungal CYP51 complexes) identify critical interactions missed by docking, such as water-mediated hydrogen bonds or π-stacking with Phe228. Refinement with SHELXL ensures accurate electron density mapping, resolving conflicts between predicted and observed binding modes .

Q. What experimental designs mitigate false positives in enzyme inhibition assays?

Include counter-screens against related enzymes (e.g., CYP52 vs. CYP51 for antifungal specificity) and orthogonal assays (e.g., surface plasmon resonance for binding kinetics). For oxadiazole derivatives, validate selectivity by testing against off-target kinases or proteases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.